N-(pyridin-3-ylmethyl)benzenesulfonamide N-(pyridin-3-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 244050-23-5
VCID: VC21478423
InChI: InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2
SMILES: C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3g/mol

N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 244050-23-5

Cat. No.: VC21478423

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-3-ylmethyl)benzenesulfonamide - 244050-23-5

Specification

CAS No. 244050-23-5
Molecular Formula C12H12N2O2S
Molecular Weight 248.3g/mol
IUPAC Name N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2
Standard InChI Key RIHYCKJCWUJUIV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

Introduction

Chemical Structure and Properties

N-(pyridin-3-ylmethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, characterized by the presence of the sulfonamide functional group (-SO₂NH-). The molecular structure features a benzenesulfonamide moiety linked to a pyridine ring through a methylene group, creating a distinctive chemical framework with specific properties and reactivity patterns.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that define its behavior in various environments and applications. These properties are critical for understanding its potential uses in pharmaceutical research and development.

PropertyValue
CAS Number244050-23-5
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.3 g/mol
IUPAC NameN-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChIInChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2
Standard InChIKeyRIHYCKJCWUJUIV-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

The compound's structure includes two aromatic rings—a benzene ring attached to the sulfonamide group and a pyridine ring—connected by a flexible methylene linker. This structural arrangement contributes to its specific chemical reactivity and potential biological interactions.

Synthesis Methods

The synthesis of N-(pyridin-3-ylmethyl)benzenesulfonamide typically follows established organic chemistry procedures for sulfonamide formation. The most common synthetic route involves the reaction between benzenesulfonyl chloride and 3-picolylamine (pyridin-3-ylmethanamine) in the presence of an appropriate base.

General Synthetic Approach

Based on related compounds' synthesis, the following general procedure can be extrapolated:

  • Reaction of benzenesulfonyl chloride with 3-picolylamine

  • Use of a base (such as triethylamine or Na₂CO₃) to neutralize the acid generated during the reaction

  • Purification through recrystallization or chromatographic techniques

The synthesis of related sulfonamides, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, has been documented to employ triethylamine as the base, suggesting a similar approach would be effective for the parent compound .

Alternative Synthetic Routes

While the direct reaction between sulfonyl chloride and amine represents the most straightforward approach, alternative synthetic pathways may include:

  • Nucleophilic substitution reactions using activated benzenesulfonate esters

  • Transition metal-catalyzed coupling reactions

  • Microwave-assisted synthesis for improved yields and shorter reaction times

The selection of an appropriate synthetic route depends on specific requirements related to yield, purity, and scalability of the production process.

Structural Characteristics and Molecular Interactions

Understanding the three-dimensional structure and molecular interactions of N-(pyridin-3-ylmethyl)benzenesulfonamide provides insights into its chemical behavior and potential biological activities.

Biological Activities and Applications

Sulfonamides represent an important class of compounds with diverse biological activities, particularly in pharmaceutical applications. N-(pyridin-3-ylmethyl)benzenesulfonamide and its derivatives demonstrate several potential biological applications.

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors, targeting specific biological pathways. Related compounds have been investigated for their inhibitory effects on:

  • Carbonic anhydrase enzymes, particularly carbonic anhydrase IX, which is relevant in cancer research

  • Various proteases and kinases involved in disease progression

  • Metabolic enzymes associated with diabetes and insulin resistance

The structural features of N-(pyridin-3-ylmethyl)benzenesulfonamide suggest potential applications in enzyme inhibition, though targeted studies would be necessary to establish specific inhibitory profiles.

Related Compounds and Derivatives

Several derivatives of N-(pyridin-3-ylmethyl)benzenesulfonamide have been synthesized and studied, demonstrating the versatility of this core structure as a scaffold for developing compounds with enhanced or targeted biological activities.

2-Amino-N-(pyridin-3-ylmethyl)benzenesulfonamide

This derivative (CAS: 159048-96-1) incorporates an amino group at the ortho position of the benzene ring, resulting in modified physicochemical properties:

PropertyValue
Molecular Weight263.315
Density1.3±0.1 g/cm³
Boiling Point497.4±55.0 °C at 760 mmHg
Molecular FormulaC₁₂H₁₃N₃O₂S
Flash Point254.6±31.5 °C
LogP0.88

The additional amino group potentially enhances hydrogen bonding capabilities and modifies the electronic properties of the compound, which may influence its biological activity profile .

4-Chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

This more complex derivative (CAS: 879049-31-7) features both chloro and propoxy substituents on the benzene ring:

PropertyValue
Molecular FormulaC₁₅H₁₇ClN₂O₃S
Molecular Weight340.82
IUPAC Name4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChIInChI=1S/C15H17ClN2O3S/c1-2-8-21-15-9-13(5-6-14(15)16)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3

Research Applications and Future Directions

Current research on N-(pyridin-3-ylmethyl)benzenesulfonamide and related compounds suggests several promising applications and avenues for future investigation.

Pharmaceutical Applications

The structural characteristics and preliminary biological activity data for sulfonamide derivatives indicate potential applications in:

  • Antimicrobial drug development

  • Cancer therapeutics, particularly through enzyme inhibition mechanisms

  • Treatment of metabolic disorders, including type 2 diabetes mellitus

The development of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as alternatives to thiazolidinediones for insulin resistance highlights the potential of this class of compounds in addressing metabolic disorders .

Spectroscopic Characterization and Structure-Activity Relationships

Comprehensive spectroscopic characterization of N-(pyridin-3-ylmethyl)benzenesulfonamide using techniques such as:

  • Fourier-transform infrared spectroscopy (FTIR)

  • Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR)

  • Mass spectrometry

These studies would provide detailed structural information and facilitate the development of structure-activity relationships, guiding the design of more effective derivatives with enhanced biological activities.

Computational Studies and Drug Design

Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, represent valuable tools for investigating:

  • Binding modes with potential target proteins

  • Electronic properties and reactivity patterns

  • Pharmacokinetic properties and bioavailability

These computational studies could accelerate the development of optimized derivatives with improved efficacy and reduced side effects.

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